molecular formula C17H18N4O3 B5550516 2-{3-[(4-acetyl-1-piperazinyl)carbonyl]phenoxy}pyrimidine

2-{3-[(4-acetyl-1-piperazinyl)carbonyl]phenoxy}pyrimidine

Cat. No. B5550516
M. Wt: 326.35 g/mol
InChI Key: FBDVOTUNZUMGJY-UHFFFAOYSA-N
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Description

Pyrimidine derivatives are an important class of heterocyclic compounds with a wide range of biological and chemical properties. They have been explored for various applications, including medicinal chemistry, where their modifications lead to compounds with significant pharmacological activities.

Synthesis Analysis

The synthesis of pyrimidine derivatives typically involves the cyclization of acetylated aminopyrimidines. For example, methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidin-5-one and pyrimidino[4,5-d][1,3]oxazine derivatives from 5-acetyl-4-aminopyrimidines, highlighting the versatility of pyrimidine chemistry in generating diverse compounds (Komkov et al., 2021).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can be substituted at various positions to modulate the compound's properties. Structural analyses often involve X-ray crystallography or NMR spectroscopy to determine the configuration and conformation of these molecules. For instance, investigations into the structure of 2-[4-(Piperidin-1-yl)-5H-chromeno[2,3-d]pyrimidin-2-yl]phenol reveal detailed insights into the planar nature of the pyrimidine ring and its interactions with substituents (Sharma et al., 2014).

Scientific Research Applications

Synthesis and Biological Activity

2-{3-[(4-acetyl-1-piperazinyl)carbonyl]phenoxy}pyrimidine and its derivatives are studied for their synthetic routes and biological activities. The synthesis involves various organic reactions leading to the formation of pyrimidine derivatives with potential antimicrobial, anti-inflammatory, and analgesic properties. Some compounds derived from this chemical structure have shown significant anti-histaminic activity, comparable to established anti-histaminic drugs, highlighting their potential in treating allergic reactions. These findings underscore the versatility of the pyrimidine scaffold in medicinal chemistry, enabling the design of compounds with diverse biological activities (A. Abdel-rahman, E. A. Bakhite, E. A. Al-Taifi, 2002; A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020; S. Rahaman, Y. Rajendra Pasad, P. Kumar, B. Kumar, 2009).

Metabolism and Pharmacokinetics

Research into the metabolism and pharmacokinetics of pyrimidine derivatives reveals insights into their absorption, distribution, and excretion profiles in biological systems. Studies on compounds structurally related to 2-{3-[(4-acetyl-1-piperazinyl)carbonyl]phenoxy}pyrimidine show rapid absorption and primarily urinary excretion in humans. Understanding these aspects is crucial for optimizing the therapeutic potential and safety of these compounds (Raman K. Sharma, Hao Sun, D. Piotrowski, Tim F. Ryder, S. Doran, H. Dai, C. Prakash, 2012).

Chemical Synthesis and Derivatives Development

The chemical synthesis of pyrimidine derivatives, including the one mentioned, often involves complex reactions that yield compounds with varied biological activities. These synthetic routes enable the creation of a diverse array of derivatives, some of which exhibit promising antimicrobial activities. This versatility demonstrates the potential of these compounds in drug development and the broader field of synthetic organic chemistry (A. Komkov, M. Kozlov, A. Dmitrenok, Nataliya G. Kolotyrkina, M. Minyaev, I. Zavarzin, 2021).

Antimicrobial and Antitumor Activities

Pyrimidine derivatives synthesized from 2-{3-[(4-acetyl-1-piperazinyl)carbonyl]phenoxy}pyrimidine have been investigated for their antimicrobial and antitumor activities. These studies reveal the potential of such compounds in treating infectious diseases and cancer, highlighting the importance of structural modifications to enhance biological activity. The exploration of these compounds' antimicrobial and antitumor effects is a significant step toward developing new therapeutic agents (Mostafa Ahmed, M. Sayed, A. F. Saber, R. Hassanien, A. K. Kamal El‐dean, M. Tolba, 2020; M. M. Gineinah, M. A. Nasr, Sahar M. I. Badr, W. M. El-Husseiny, 2013).

Future Directions

The future directions in the research of pyrimidine derivatives involve the design and development of new pharmaceutical compounds with enhanced therapeutic activities and minimal toxicity . This includes researching the effects of synthetic, semi-synthetic, and natural biologically active substances based on molecular interactions in terms of molecular structure with triggered functional groups or the specific physicochemical properties .

properties

IUPAC Name

1-[4-(3-pyrimidin-2-yloxybenzoyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c1-13(22)20-8-10-21(11-9-20)16(23)14-4-2-5-15(12-14)24-17-18-6-3-7-19-17/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBDVOTUNZUMGJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{3-[(4-Acetyl-1-piperazinyl)carbonyl]phenoxy}pyrimidine

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